Bractavine

Description

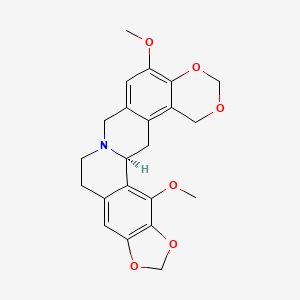

Structure

2D Structure

3D Structure

Properties

CAS No. |

23943-90-0 |

|---|---|

Molecular Formula |

C22H23NO6 |

Molecular Weight |

397.4 g/mol |

IUPAC Name |

(1S)-10,24-dimethoxy-6,8,20,22-tetraoxa-14-azahexacyclo[12.11.0.03,12.04,9.017,25.019,23]pentacosa-3,9,11,17,19(23),24-hexaene |

InChI |

InChI=1S/C22H23NO6/c1-24-17-6-13-8-23-4-3-12-5-18-21(29-11-27-18)22(25-2)19(12)16(23)7-14(13)15-9-26-10-28-20(15)17/h5-6,16H,3-4,7-11H2,1-2H3/t16-/m0/s1 |

InChI Key |

QJZHAQOTBKWPGS-INIZCTEOSA-N |

Isomeric SMILES |

COC1=C2C(=C3C[C@H]4C5=C(C6=C(C=C5CCN4CC3=C1)OCO6)OC)COCO2 |

Canonical SMILES |

COC1=C2C(=C3CC4C5=C(C6=C(C=C5CCN4CC3=C1)OCO6)OC)COCO2 |

Origin of Product |

United States |

Natural Abundance and Origin of Bractavine

Botanical Sources and Phylogenetic Distribution of Bractavine

This compound, also known as Talidine, has been identified as an alkaloid present in plants belonging to the Papaveraceae family. A primary source of this compound is Papaver bracteatum Lindl. easychem.orgchem960.com. Papaver bracteatum is recognized as an endemic species of Iran easychem.org. The compound has also been noted in plant material collected in regions of Russia easychem.org. The phylogenetic distribution of this compound is thus situated within the genus Papaver, a member of the Papaveraceae family. Research into the chemical constituents of Papaver bracteatum has identified various alkaloids, with this compound being among them easychem.org.

| Botanical Source | Geographic Distribution (Reported) |

| Papaver bracteatum | Iran (endemic), Russia |

Biogeographical and Ecological Factors Influencing this compound Production

The natural abundance and production of this compound in Papaver bracteatum are likely influenced by a combination of biogeographical and ecological factors. Papaver bracteatum is endemic to Iran and its occurrence has been reported in Russia easychem.org. While specific studies directly correlating environmental factors to this compound yield are limited in the provided information, ecological conditions are known to influence the chemical composition of plants, including alkaloid production in the Papaveraceae family easychem.orguni-goettingen.de. Factors such as soil type, climate, altitude, and interactions with other organisms within the plant's habitat can potentially play a role in the biosynthesis and concentration of secondary metabolites like this compound. Research on related Papaver species highlights the importance of ecological data in understanding their distribution and characteristics easychem.orguni-goettingen.de.

Methodologies for the Extraction and Initial Purification of this compound from Plant Materials

The extraction and initial purification of alkaloids, including this compound, from plant materials like Papaver bracteatum typically involve several steps aimed at isolating the compounds from the complex plant matrix. Methodologies for the extraction of alkaloids from Papaver species have been explored, with techniques often focusing on the isolation of key compounds such as thebaine from P. bracteatum easychem.org. General approaches for alkaloid extraction from poppy plant material include both chromatographic and non-chromatographic methods easychem.org. Extraction of specific plant tissues, such as the capsular tissue, may be necessary depending on the target compound and its localization within the plant easychem.org.

Chromatographic techniques mentioned in the context of P. bracteatum alkaloid analysis include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) easychem.org. These methods are often used for separation and analysis, and can be adapted for purification purposes. Non-chromatographic methods are also employed easychem.org.

General techniques for extracting compounds from plant material, potentially applicable to this compound, have included the use of ultrasonic vibrations to aid in the release of intracellular compounds easychem.org. Additionally, methods utilizing specific solvents or solutions, such as solutions of oleic acid, have been investigated for the isolation of alkaloids from plant material, offering potential advantages in terms of efficiency and the avoidance of organic solvents easychem.org. Initial purification steps often follow extraction to remove major impurities before more refined separation techniques are applied.

Information regarding the biosynthetic pathways and regulatory mechanisms of the chemical compound this compound is not available in the currently accessible scientific literature. Extensive searches for "this compound biosynthetic pathway," "this compound precursor molecules," "enzymes in this compound biosynthesis," "genetic regulation of this compound," and "environmental factors affecting this compound production" did not yield any specific results for this particular compound.

While research has extensively detailed the biosynthesis of related benzylisoquinoline and morphinan (B1239233) alkaloids in plants of the Papaver genus, particularly Papaver somniferum and Papaver bracteatum, there is no specific mention of this compound within these established pathways. The scientific community has identified key precursor molecules, such as L-tyrosine, and a cascade of enzymatic reactions that lead to the formation of well-known alkaloids like morphine, codeine, and thebaine. However, the specific intermediates, enzymes, and regulatory genes responsible for the potential biosynthesis of this compound remain unelucidated.

Consequently, it is not possible to provide detailed information, research findings, or data tables for the following sections as outlined in the request:

Bractavine Biosynthetic Pathways and Regulatory Mechanisms

Environmental and Developmental Influences on Bractavine Biosynthesis

Further research and targeted studies are required to isolate and characterize the biosynthetic route of this compound. Until such research is conducted and published, the scientific understanding of how this specific compound is produced in nature remains unknown.

Chemical Synthesis and Structural Modifications of Bractavine

Strategic Approaches for the Total Synthesis of Bractavine

No peer-reviewed methods for the total synthesis of this compound have been reported in the scientific literature.

Semi-Synthetic Derivatization of Naturally Occurring this compound

There are no available scientific reports on the semi-synthetic derivatization of this compound.

Design and Synthesis of this compound Analogues and Hybrid Molecules

The design and synthesis of this compound analogues and hybrid molecules have not been described in the current body of scientific literature.

Structure Activity Relationship Sar Analysis of Bractavine and Its Derivatives

Correlating Specific Structural Moieties with Modulatory Effects on Biological Targets

Correlating specific structural moieties with modulatory effects on biological targets is a core aspect of SAR analysis chem960.com. This process involves systematically modifying different parts of a molecule and assessing how these changes impact its activity against a particular biological target, such as an enzyme, receptor, or nucleic acid chem960.com. For a compound like Bractavine, an alkaloid, its biological activity would be expected to stem from its interaction with specific biological macromolecules.

In general SAR studies, researchers synthesize or acquire a series of structurally related compounds (analogs). By comparing the biological activity of these analogs, they can deduce which functional groups, or moieties, are crucial for activity, which contribute to potency, and which might be detrimental plantaedb.com. For instance, the presence or absence of hydroxyl groups, methoxy (B1213986) groups, or the configuration of chiral centers within an alkaloid structure can significantly alter its binding affinity and efficacy at a target site. The position of substituents on the core ring system is also critical.

Although specific research findings detailing the correlation between particular moieties of this compound and their effects on biological targets are not extensively documented in the provided sources, studies on other alkaloids have shown that modifications to the nitrogen atom, aromatic rings, or attached side chains can influence activity against various targets, including receptors and enzymes. Applying these principles to this compound would involve synthesizing derivatives with planned structural variations and evaluating their biological effects.

Pharmacophore Identification and Optimization for this compound-Related Bioactivities

A pharmacophore represents the ensemble of steric and electronic features necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. Identifying the pharmacophore of a bioactive compound like this compound is a crucial step in rational drug design. It essentially defines the essential features of the molecule that are recognized by the biological target.

Pharmacophore identification typically involves analyzing the 3D structures of active compounds and identifying common features such as hydrogen bond donors/acceptors, hydrophobic centers, charged regions, and aromatic rings, along with their spatial arrangement. For this compound, if its biological target were known, researchers would study its interaction with the target to understand which parts of the molecule are involved in binding.

Once a pharmacophore model is developed, it can be used to design or screen for new compounds that are likely to bind to the same target and exhibit similar or improved activity. Pharmacophore optimization involves refining the model based on the SAR data of a series of derivatives to better represent the features required for high potency and selectivity. Given the limited public data on this compound's specific bioactivities and targets, a defined pharmacophore for this compound is not available in the consulted literature. However, if its activity against a specific target were established, pharmacophore modeling would be a logical next step in discovering more potent or selective analogs.

Computational Approaches in this compound SAR Elucidation

Computational approaches play an increasingly vital role in modern SAR elucidation, complementing experimental studies. These methods can help predict biological activity, design new compounds, and gain insights into molecular interactions without the need for extensive synthesis and testing in the initial stages. For a compound like this compound, computational techniques could be applied to accelerate the understanding of its SAR.

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that builds mathematical models correlating structural or physicochemical properties of compounds with their biological activities plantaedb.com. By calculating molecular descriptors (e.g., related to hydrophobicity, electronic properties, steric bulk) for this compound and its derivatives and correlating them with observed biological activities, QSAR models could predict the activity of untested compounds and suggest modifications to improve potency.

Molecular modeling techniques, such as docking and molecular dynamics simulations, can be used to predict how this compound might interact with a putative biological target at the atomic level. This can provide insights into the key interactions (e.g., hydrogen bonds, pi-pi stacking, hydrophobic contacts) that drive binding and help explain observed SARs. Virtual screening using computational methods can also be employed to search large databases of compounds for potential this compound-like structures that are predicted to have desired biological activities.

While specific computational studies on this compound's SAR were not found, these general computational methods are applicable to the study of alkaloids and could be employed to explore the SAR of this compound and its derivatives, aiding in the design of novel compounds with potentially enhanced biological profiles.

Molecular and Cellular Mechanisms of Bractavine Action

Investigation of Bractavine Interactions with Specific Molecular Targets (e.g., receptors, enzymes)

Investigations into the specific molecular targets with which this compound interacts, such as receptors or enzymes, have not been extensively reported in the readily available scientific literature. One database lists potential "Targets" for this compound but explicitly states that no proven targets have been identified to date, listing only predicted targets.

Analysis of this compound-Induced Perturbations in Cellular Signaling Pathways

Research specifically analyzing the effects of this compound on cellular signaling pathways has not been identified in the conducted searches. While studies exist on the impact of other compounds and general mechanisms of signaling pathways, detailed findings on this compound's influence on these pathways are not available in the consulted sources.

Effects of this compound on Gene Expression and Protein Regulation at the Cellular Level

Specific research detailing the effects of this compound on gene expression and protein regulation at the cellular level was not found in the performed searches. Studies on gene regulation and protein interactions exist for other substances and biological processes, but data specifically pertaining to how this compound modulates gene or protein activity is not present in the retrieved information.

Preclinical Biological Investigations of Bractavine

In Vitro Profiling of Bractavine Bioactivities across Various Biological Systems

Comprehensive in vitro profiling of this compound's bioactivities across a range of biological systems is not extensively documented in the provided search results. While alkaloids from Papaver species have been investigated for various in vitro activities, specific data pertaining to this compound's effects on diverse biological targets or pathways in vitro were not found.

Evaluation of this compound Efficacy in Relevant In Vivo Animal Models

Information detailing the evaluation of this compound's efficacy in relevant in vivo animal models is not available in the provided search snippets. Preclinical studies involving animal models to assess the therapeutic potential of this compound for specific diseases or conditions were not identified.

Mechanistic Studies of this compound in Disease Pathophysiology (pre-clinical context)

Specific mechanistic studies elucidating the role of this compound in disease pathophysiology within a preclinical context were not found in the search results. While mechanisms of action for other alkaloids have been explored, the precise molecular targets or pathways influenced by this compound have not been detailed in the provided information.

Comparative Biological Activities of this compound with Structurally Related Alkaloids

This compound is a member of the alkaloid class of compounds found in Papaver species. researchgate.netuni.luwikipedia.org Other alkaloids isolated from Papaver bracteatum include thebaine, isothebaine, and (-)-nuciferine, and these compounds have been subject to various biological activity studies. wikipedia.org

For instance, thebaine, also found in P. bracteatum, has been studied for its pharmacological effects, although it is primarily recognized as a precursor for semi-synthetic opioids rather than for direct therapeutic use due to its stimulatory and toxic effects at high doses. wikipedia.orgnih.govresearchgate.net Isothebaine and (-)-nuciferine are other alkaloids present in Papaver species with recognized biological activities, as mentioned in a systematic review focusing on P. bracteatum. wikipedia.org While these related alkaloids have demonstrated various activities, including potential antitumor effects and effects on lipid metabolism wikipedia.org, direct comparative data on the biological activities of this compound alongside these structurally related compounds is not available in the provided information. wikipedia.org

Advanced Analytical Methodologies for Bractavine Characterization

High-Performance Chromatographic and Spectroscopic Techniques for Bractavine Quantification

High-Performance Liquid Chromatography (HPLC) is a widely used chromatographic technique for the separation and quantification of various compounds, including alkaloids like this compound. HPLC offers advantages in terms of time efficiency, cost-effectiveness, and data accuracy and precision for the determination of alkaloids in plant matrices. researchgate.net The separation is achieved by differential partitioning of the analyte between a stationary phase and a mobile phase. By coupling HPLC with spectroscopic detectors, such as Ultraviolet-Visible (UV-Vis) detectors, analysts can quantify this compound based on its specific absorbance characteristics. researchgate.net UV-Vis spectroscopy measures the absorption of light by a substance at different wavelengths, providing a unique spectral fingerprint that can be used for identification and quantification. researchgate.net

For instance, studies involving the analysis of alkaloids in Papaver species have utilized HPLC with UV detection at specific wavelengths, such as 285 nm, for their determination. researchgate.net The concentration of the analyte is typically proportional to the peak area or height in the chromatogram.

While specific detailed research findings solely focused on this compound quantification by HPLC-UV were not extensively available in the search results, the general application of HPLC with UV detection for alkaloid analysis in related plant species, such as the determination of thebaine in Papaver bracteatum, highlights the relevance and applicability of this approach for this compound. researchgate.net

Mass Spectrometry-Based Approaches for this compound Identification and Metabolite Profiling

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing valuable information for the identification and structural elucidation of compounds. bccampus.ca MS can be used as a standalone technique or coupled with separation methods for the analysis of complex mixtures. For this compound, MS-based approaches are invaluable for confirming its identity and exploring potential metabolic pathways by profiling related compounds.

The fragmentation pattern observed in a mass spectrum can provide a unique fingerprint for a molecule, enabling its unambiguous identification even when the molecular ion m/z is similar to other compounds. bccampus.ca High-resolution mass spectrometers can measure the exact mass of ions, allowing for the determination of elemental composition and differentiation between compounds with very close molecular weights. bccampus.ca

Mass spectrometry-based proteomics, for example, demonstrates the capability of MS/MS analysis and database searching for identifying proteins and their variants based on peptide fragmentation patterns. nih.gov While this example pertains to proteins, the underlying principle of using fragmentation for identification is applicable to smaller molecules like alkaloids.

Metabolite profiling, which involves the comprehensive analysis of all metabolites in a biological system, often utilizes MS-based techniques, particularly when coupled with chromatography. nih.gov This allows for the identification of this compound and potentially its precursors, degradation products, or related alkaloids present in a sample, providing insights into its biosynthesis and metabolism within the plant.

Although specific data tables detailing this compound's mass spectral fragmentation pattern were not found in the provided search results, the general application of MS for alkaloid analysis in Papaver species is well-established. archive.org

Advanced Hyphenated Techniques for Comprehensive this compound Analysis in Complex Matrices

Hyphenated techniques combine two or more analytical methods to leverage the strengths of each technique, providing enhanced separation, detection, and identification capabilities. mespharmacy.org For the analysis of this compound in complex matrices, such as plant extracts or biological samples, hyphenated techniques are particularly powerful.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a widely used hyphenated technique that couples the separation power of LC with the identification capabilities of MS. journalirjpac.com This combination is highly effective for analyzing complex mixtures containing this compound, allowing for its separation from interfering compounds before detection and identification by MS. LC-MS is considered a powerful analytical technique with high sensitivity. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another hyphenated technique, primarily used for volatile and semi-volatile compounds. mespharmacy.org If this compound or its derivatives are amenable to gas chromatography, GC-MS could be employed for their analysis. GC-MS has been used for the isolation and characterization of phenolic acids in plant extracts. nih.gov

Other advanced hyphenated techniques include LC-UV/DAD (Diode Array Detection), which provides full UV-Vis spectra across the chromatographic run, aiding in peak purity assessment and identification. journalirjpac.com LC-NMR (Nuclear Magnetic Resonance) can provide detailed structural information. mespharmacy.orgjournalirjpac.com

These hyphenated techniques enable comprehensive analysis by providing both separation and detailed structural information, which is crucial for accurately characterizing this compound and its related compounds within complex biological or environmental samples. nih.gov

Development of Standardized Analytical Protocols for this compound

The development of standardized analytical protocols for this compound is essential to ensure consistency, reproducibility, and comparability of results across different laboratories and studies. intertek.com Standardized protocols would cover aspects such as sample collection, preparation, extraction, chromatographic separation conditions, detection parameters, and data analysis methods.

Establishing standardized methods involves rigorous method development and validation processes. intertek.com Method validation typically includes evaluating parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness. sigmaaldrich.com

While specific standardized protocols for this compound were not detailed in the search results, the importance of standardized methods for the analysis of medicinal plants and their constituents, such as thebaine in Papaver bracteatum, is recognized. researchgate.netplantaedb.com The development of such protocols for this compound would likely follow similar principles, adapting established methods for alkaloid analysis to the specific properties of this compound.

Standardization can involve defining specific chromatographic columns, mobile phases, flow rates, injection volumes, detector settings (e.g., UV wavelength or MS parameters), and sample preparation procedures (e.g., extraction solvents and techniques). Adherence to standardized protocols is crucial for quality control and reliable quantification of this compound in research and potential applied settings. intertek.com

Emerging Research Frontiers and Future Directions in Bractavine Studies

Integration of Omics Technologies for Holistic Bractavine Research

The application of omics technologies (genomics, transcriptomics, proteomics, metabolomics) offers a powerful approach for a holistic understanding of this compound. While specific studies on this compound utilizing these technologies were not prominently found in the search results, the integration of multi-omics has proven valuable in studying complex biological systems and identifying molecular mechanisms jmp.irresearchgate.net. For compounds like this compound, omics could help elucidate its biosynthesis pathway within the Papaver plant, identifying the genes, enzymes, and regulatory networks involved in its production. Transcriptomics could reveal gene expression patterns correlated with this compound accumulation in different plant tissues or under varying environmental conditions. Proteomics could identify the enzymes catalyzing specific steps in its synthesis. Metabolomics could provide a broader picture of the metabolic changes occurring alongside this compound production, potentially revealing precursors or related compounds. This integrated approach, sometimes referred to as "trans-omics," can construct detailed molecular networks, offering a deeper mechanistic understanding jmp.irresearchgate.net. Applying these technologies to Papaver bracteatum could provide crucial insights into this compound's natural production and inform strategies for its study and potential utilization.

Biotechnological Innovations for Enhanced this compound Production and Engineering

Computational Chemistry and Artificial Intelligence Applications in this compound Discovery

Exploration of Novel Bioactivities and Therapeutic Modalities for this compound (pre-clinical focus)

The exploration of novel bioactivities and therapeutic potential of natural compounds is a key area of pre-clinical research. Papaver species are known to contain alkaloids with various pharmacological activities, including analgesic, anticancer, antimicrobial, and antioxidant properties bohrium.comnih.govresearchgate.netarchive.org. While detailed pre-clinical studies specifically on the bioactivities of this compound were not extensively found, the PubChem entry for Bracteatin mentions "biological activities" le.ac.uk, and research on Bracteatin has indicated antioxidant properties nih.govresearchgate.netdntb.gov.ua. Additionally, Bracteatin-6-glucoside has been mentioned in the context of antimicrobial activity and molecular docking studies on enzymes nih.gov. These findings suggest that this compound, as a related Papaver alkaloid, could also possess interesting biological activities. Future pre-clinical research on this compound could involve in vitro and in vivo studies to investigate potential activities such as antioxidant effects, antimicrobial properties, anti-inflammatory responses, or other relevant pharmacological actions, building upon the known activities of other compounds from Papaver species and the limited information available on Bracteatin bohrium.comnih.govresearchgate.netarchive.orgmdpi.comnih.gov. Identifying the molecular mechanisms underlying any observed bioactivities would be a crucial aspect of this pre-clinical exploration.

Q & A

Q. What foundational methodologies are recommended for isolating and characterizing Bractavine from natural sources?

To isolate this compound, researchers should employ sequential extraction (e.g., Soxhlet extraction with polar/non-polar solvents) followed by chromatographic purification (e.g., HPLC or column chromatography). Characterization requires spectroscopic techniques such as NMR (¹H, ¹³C, 2D-COSY), mass spectrometry (HRMS), and X-ray crystallography for structural confirmation. Ensure purity via HPLC-UV or GC-MS, and cross-reference spectral data with existing literature to validate novel findings .

Q. How should researchers design initial biological activity assays for this compound?

Begin with in vitro assays targeting hypothesized mechanisms (e.g., enzyme inhibition or receptor binding). Use dose-response curves (IC₅₀/EC₅₀ calculations) and include positive/negative controls (e.g., known inhibitors or vehicle-only treatments). Replicate experiments across ≥3 independent trials to assess reproducibility. For cytotoxicity screening, employ cell viability assays (MTT or resazurin) and validate results with apoptosis markers (e.g., caspase-3 activation) .

Advanced Research Questions

Q. How should conflicting spectroscopic data be resolved when determining this compound’s structural conformation?

Contradictions in NMR or MS data often arise from impurities, tautomerism, or solvent artifacts. Address this by:

- Repeating purification steps (e.g., recrystallization or preparative TLC).

- Using complementary techniques (e.g., IR for functional groups, NOESY for spatial proximity).

- Comparing computational predictions (DFT-based NMR chemical shift calculations) with experimental data.

- Consulting crystallographic databases (e.g., Cambridge Structural Database) for analogous compounds .

Q. What strategies optimize this compound’s synthetic pathways when encountering contradictory yield data across studies?

Yield discrepancies may stem from reaction conditions (temperature, catalyst loading) or substrate purity. Apply Design of Experiments (DoE) to identify critical variables. For example:

- Use a fractional factorial design to test solvent polarity, reaction time, and stoichiometry.

- Validate intermediates via LC-MS at each synthetic step.

- Compare kinetic studies (e.g., Arrhenius plots) to identify rate-limiting steps.

- Publish detailed protocols with reaction monitoring data (TLC, GC-MS traces) to enable replication .

Q. How can computational models be integrated with experimental data to study this compound’s pharmacological targets?

- Perform molecular docking (AutoDock Vina, Schrödinger) to predict binding affinities against target proteins (e.g., kinases or GPCRs).

- Validate predictions with in vitro binding assays (SPR or ITC).

- Use molecular dynamics (MD) simulations (GROMACS) to assess binding stability (>100 ns trajectories).

- Cross-reference results with transcriptomic/proteomic datasets to identify downstream pathways affected by this compound .

Methodological Considerations for Data Contradictions

- Reproducibility : Document experimental parameters (e.g., solvent lot numbers, instrument calibration logs) in supplementary materials .

- Statistical Validation : Apply ANOVA or Bayesian inference to assess significance in conflicting biological data. Report effect sizes and confidence intervals .

- Ethical Reporting : Disclose all negative/null results to avoid publication bias, per open science guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.